molecular formula C15H10N2O3 B6187860 3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 1513499-47-2

3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B6187860
CAS No.: 1513499-47-2
M. Wt: 266.3
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Description

3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a unique combination of functional groups, including a dioxane ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the cyclization of diols with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an electrophilic intermediate.

    Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group is replaced by a cyanide ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyridine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and other leaving groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in the development of new pharmaceuticals or as a probe in biochemical studies.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-2-yl)propanenitrile
  • 3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-4-yl)propanenitrile
  • 3-(1,3-dioxaindan-5-yl)-3-oxo-2-(quinolin-3-yl)propanenitrile

Uniqueness

3-(1,3-dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1513499-47-2

Molecular Formula

C15H10N2O3

Molecular Weight

266.3

Purity

95

Origin of Product

United States

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